5-Fluoro-3-nitrophenylsulphur pentafluoride
Description
5-Fluoro-3-nitrophenylsulphur pentafluoride (CAS: Not explicitly listed in evidence; molecular formula: C₆H₃F₆NO₂S) is a fluorinated aromatic compound featuring a pentafluorosulfanyl (-SF₅) group, a nitro (-NO₂) substituent at the 3-position, and a fluorine atom at the 5-position of the benzene ring. The SF₅ group is a strong electron-withdrawing moiety, conferring exceptional thermal stability, chemical inertness, and lipophilicity to the compound .
Properties
IUPAC Name |
pentafluoro-(3-fluoro-5-nitrophenyl)-λ6-sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F6NO2S/c7-4-1-5(13(14)15)3-6(2-4)16(8,9,10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFRRADFAIRRRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F6NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 5-fluorophenylsulfur pentafluoride using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of 5-Fluoro-3-nitrophenylsulphur pentafluoride may involve large-scale nitration processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-nitrophenylsulphur pentafluoride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 5-Amino-3-nitrophenylsulphur pentafluoride.
Reduction: Formation of 5-Fluoro-3-aminophenylsulphur pentafluoride.
Substitution: Formation of various substituted phenylsulphur pentafluorides depending on the nucleophile used
Scientific Research Applications
5-Fluoro-3-nitrophenylsulphur pentafluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-Fluoro-3-nitrophenylsulphur pentafluoride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine and pentafluorosulfur groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar SF₅-Containing Compounds
The unique combination of -SF₅, -NO₂, and -F substituents distinguishes 5-fluoro-3-nitrophenylsulphur pentafluoride from other SF₅ derivatives. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Key Properties of SF₅-Containing Analogues
Key Comparisons
The para-fluorine atom may moderate solubility in polar solvents compared to non-fluorinated analogs like 4-nitro-SF₅-benzene .
Thermal Stability: While phenylsulfur pentafluoride itself decomposes above 300°C, the addition of -NO₂ and -F substituents likely reduces thermal stability slightly due to increased molecular strain, though it remains superior to non-fluorinated nitroarenes .
Research Findings and Limitations
- Synthetic Challenges : The introduction of multiple electron-withdrawing groups complicates synthesis. Current methods for SF₅-arenes involve direct fluorination or halogen-exchange reactions, but nitro-fluoro-SF₅ derivatives may require multi-step protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
